molecular formula C24H20FN3O3 B11342422 1-(4-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-fluorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11342422
M. Wt: 417.4 g/mol
InChI Key: JHHFRRZTPQGLIJ-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-2-[3-(1H-IMIDAZOL-1-YL)PROPYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a fluorophenyl group, an imidazole ring, and a chromeno-pyrrole structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the chromeno-pyrrole core, the introduction of the fluorophenyl group, and the attachment of the imidazole ring. Typical synthetic routes may involve:

    Formation of the chromeno-pyrrole core: This could be achieved through cyclization reactions involving suitable precursors.

    Introduction of the fluorophenyl group: This step might involve nucleophilic substitution reactions using fluorobenzene derivatives.

    Attachment of the imidazole ring: This could be done through alkylation reactions using imidazole and appropriate alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the imidazole ring.

    Reduction: Reduction reactions could target the carbonyl groups in the chromeno-pyrrole structure.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinal chemistry applications could include the investigation of its potential as a drug candidate for various diseases, given its structural complexity and potential biological activity.

Industry

In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
  • 1-(4-Bromophenyl)-2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The presence of the fluorophenyl group might confer unique properties such as increased lipophilicity, metabolic stability, or specific interactions with biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C24H20FN3O3

Molecular Weight

417.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(3-imidazol-1-ylpropyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H20FN3O3/c1-15-3-8-19-18(13-15)22(29)20-21(16-4-6-17(25)7-5-16)28(24(30)23(20)31-19)11-2-10-27-12-9-26-14-27/h3-9,12-14,21H,2,10-11H2,1H3

InChI Key

JHHFRRZTPQGLIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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